molecular formula C8H7BrF2O B1609125 2,3-Difluoro-4-methoxybenzyl bromide CAS No. 689254-23-7

2,3-Difluoro-4-methoxybenzyl bromide

Cat. No.: B1609125
CAS No.: 689254-23-7
M. Wt: 237.04 g/mol
InChI Key: AMLNZEUOTXDYNB-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-methoxybenzyl bromide” is a chemical compound with the CAS Number: 689254-23-7 . It has a molecular weight of 237.04 and its IUPAC name is 4-(bromomethyl)-2,3-difluorophenyl methyl ether .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups.

Scientific Research Applications

Organic Synthesis and Chemistry

  • Synthesis of Ionic Liquids : 2,3-Difluoro-4-methoxybenzyl bromide derivatives have been utilized in the preparation of quaternary ammonium salts, which are key components in the synthesis of new low melting ammonium-based ionic liquids. These ionic liquids, characterized by ether functionalities, exhibit thermal stability and lower melting points, making them of interest for various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).

  • Nucleic Acid Chemistry : The 4-methoxybenzyl group, related to 2,3-Difluoro-4-methoxybenzyl, has been introduced as a protecting group in the synthesis of oligoribonucleotides. This application highlights its utility in the selective protection of sensitive functional groups during complex organic syntheses, facilitating the construction of biologically relevant molecules (Takaku & Kamaike, 1982).

Materials Science

  • Photodynamic Therapy : Research into the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including structures derived from this compound, has been conducted. These compounds exhibit promising photophysical and photochemical properties for applications in photodynamic therapy, a treatment modality for various types of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis

  • Mizoroki–Heck Reaction : Derivatives of this compound have been explored for their catalytic activity in Mizoroki–Heck coupling reactions. These studies focus on the development of palladium complexes as catalysts, which are crucial for forming carbon-carbon bonds in organic synthesis, demonstrating the compound's relevance in enhancing reaction efficiencies and selectivities (Türkmen, Pape, Hahn, & Çetinkaya, 2009).

Biochemistry

  • Protein Reagents : The use of this compound derivatives as environmentally sensitive protein reagents has been documented. These compounds facilitate the study of enzyme-substrate interactions by acting as "reporter groups," offering insights into the dynamic changes within molecular environments during biological processes (Horton, Kelly, & Koshland, 1965).

Safety and Hazards

“2,3-Difluoro-4-methoxybenzyl bromide” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be inhaled and protective clothing should be worn when handling it . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(bromomethyl)-2,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLNZEUOTXDYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407593
Record name 2,3-Difluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689254-23-7
Record name 2,3-Difluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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